N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is an organic compound that features a furan ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the reaction of the furan-2-ylmethyl group with the chromenone derivative to form the acetamide linkage. This can be achieved through a nucleophilic substitution reaction using an appropriate amine and acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methyl group on the chromenone moiety.
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the furan and chromenone moieties, which confer distinct chemical and biological properties. The methyl group on the chromenone moiety may also influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11-4-5-14-12(9-17(20)22-15(14)7-11)8-16(19)18-10-13-3-2-6-21-13/h2-7,9H,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMMMYCNLNUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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